![molecular formula C8H17ClN2O B3379338 N-(4-methylpiperidin-4-yl)acetamide hydrochloride CAS No. 155928-36-2](/img/structure/B3379338.png)
N-(4-methylpiperidin-4-yl)acetamide hydrochloride
Overview
Description
“N-(4-methylpiperidin-4-yl)acetamide hydrochloride” is an organic compound with the CAS Number: 550370-51-9 . It has a molecular weight of 192.69 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
N-(4-methylpiperidin-4-yl)acetamide hydrochloride has been studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant properties and can be used to treat seizures. Additionally, it has been studied as a potential treatment for neuropathic pain and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(4-methylpiperidin-4-yl)acetamide hydrochloride is not fully understood. However, it is believed to work by modulating the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound can reduce neuronal excitability and prevent seizures and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the frequency and severity of seizures and can also reduce neuropathic pain. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methylpiperidin-4-yl)acetamide hydrochloride in lab experiments is its ability to selectively target voltage-gated sodium channels, which are involved in a variety of physiological processes. Additionally, it has been shown to have low toxicity and can be administered orally. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(4-methylpiperidin-4-yl)acetamide hydrochloride. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, there is a need for the development of more efficient synthesis methods to produce this compound in larger quantities.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its ability to selectively target voltage-gated sodium channels makes it a promising treatment for seizures and neuropathic pain. Further research is needed to fully understand its mechanism of action and to identify potential side effects and drug interactions. Additionally, the development of more efficient synthesis methods will be critical for the future study and application of this compound.
Safety and Hazards
properties
IUPAC Name |
N-(4-methylpiperidin-4-yl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-8(2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBGEICIXZGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNCC1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155928-36-2 | |
Record name | N-(4-methylpiperidin-4-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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